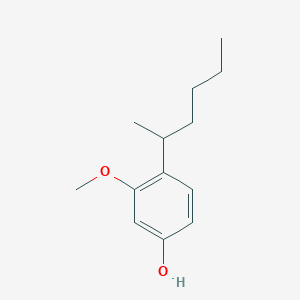

Phenol, 4-sec-hexyl-3-methoxy-

Description

Properties

CAS No. |

62125-20-6 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

4-hexan-2-yl-3-methoxyphenol |

InChI |

InChI=1S/C13H20O2/c1-4-5-6-10(2)12-8-7-11(14)9-13(12)15-3/h7-10,14H,4-6H2,1-3H3 |

InChI Key |

VECSQTATKXAVAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C1=C(C=C(C=C1)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 4 Sec Hexyl 3 Methoxy and Analogous Structures

The synthesis of alkylated phenols such as Phenol (B47542), 4-sec-hexyl-3-methoxy- involves the introduction of an alkyl group onto a phenolic backbone. The primary challenge lies in achieving selective carbon-carbon bond formation at the desired position on the aromatic ring.

Iv. Structure Activity Relationship Sar Studies on Phenol, 4 Sec Hexyl 3 Methoxy Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Compounds

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and in understanding the mechanisms of action of existing ones. For phenolic compounds, QSAR studies have been widely employed to analyze their antioxidant and other biological activities. nih.govnih.govimist.madoaj.org

Electronic descriptors are key parameters in QSAR modeling as they provide insights into the reactivity and stability of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the HOMO-LUMO gap, are fundamental in predicting a molecule's ability to donate or accept electrons. ucsb.edudergipark.org.tr

For phenolic compounds, a higher HOMO energy indicates a greater tendency to donate electrons, which is often correlated with higher antioxidant activity. ucsb.edu Conversely, a lower LUMO energy suggests a greater ability to accept electrons. ucsb.edu The ionization potential (IP), the energy required to remove an electron, is another critical descriptor. researchgate.netrsc.org A lower IP generally corresponds to a higher antioxidant capacity, as the phenolic compound can more readily donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net QSAR studies have demonstrated strong correlations between these electronic descriptors and the antioxidant activities of various phenolic compounds. researchgate.netrsc.org

Table 1: Correlation of Electronic Descriptors with Antioxidant Activity of Phenolic Compounds

| Electronic Descriptor | Correlation with Antioxidant Activity | Rationale |

|---|---|---|

| HOMO Energy | Positive | Higher energy facilitates electron donation to scavenge free radicals. ucsb.edu |

| LUMO Energy | Negative | Lower energy enhances the ability to accept electrons, contributing to certain antioxidant mechanisms. ucsb.edu |

| Ionization Potential (IP) | Negative | A lower IP indicates that less energy is required to remove an electron, leading to more effective radical scavenging. researchgate.net |

| HOMO-LUMO Gap | Negative | A smaller gap suggests higher reactivity and a greater propensity for electron transfer. rsc.org |

The nature and position of substituents on the phenol (B47542) ring profoundly influence its reactivity. vanderbilt.edulumenlearning.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic ring and the phenolic hydroxyl group, thereby affecting the compound's acidity and antioxidant potential. vanderbilt.edumdpi.com

Electron-Donating Groups (EDGs): Groups like alkyl (-R), methoxy (B1213986) (-OCH3), and hydroxyl (-OH) are electron-donating. mdpi.comresearchgate.net They increase the electron density on the benzene (B151609) ring, which in turn destabilizes the phenoxide ion, making the phenol less acidic. vanderbilt.edu However, this increased electron density enhances the reactivity towards electrophiles and can increase the rate of reactions such as nitration. lumenlearning.com In the context of antioxidant activity, EDGs can increase the ability of the phenol to donate a hydrogen atom by stabilizing the resulting phenoxyl radical. nih.gov The presence of EDGs, such as the sec-hexyl and methoxy groups in "Phenol, 4-sec-hexyl-3-methoxy-," is expected to enhance its antioxidant capacity.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carboxyl (-COOH) are electron-withdrawing. mdpi.comresearchgate.net They decrease the electron density on the benzene ring, which stabilizes the phenoxide ion and makes the phenol more acidic. vanderbilt.edu This decreased electron density generally leads to a lower rate of reaction with electrophiles. lumenlearning.com The effect of EWGs on antioxidant activity is generally unfavorable as they make hydrogen atom donation more difficult. mdpi.com

Positional Effects: The position of the substituent (ortho, meta, or para) relative to the hydroxyl group is also critical. lumenlearning.com Substituents in the ortho and para positions have a more significant impact on the electronic properties of the phenol due to resonance effects, whereas meta substituents primarily exert an inductive effect. researchgate.net

Table 2: Influence of Substituent Groups on Phenolic Reactivity

| Substituent Type | Effect on Acidity | Effect on Reactivity with Electrophiles | Impact on Antioxidant Activity |

|---|---|---|---|

| Electron-Donating (e.g., -CH3, -OCH3) | Decreases | Increases | Generally Increases mdpi.com |

| Electron-Withdrawing (e.g., -NO2, -COOH) | Increases | Decreases | Generally Decreases mdpi.com |

Influence of Alkyl Chain and Methoxy Group Position on Phenolic Functionality

The specific placement of the sec-hexyl and methoxy groups in "Phenol, 4-sec-hexyl-3-methoxy-" is crucial for its functionality.

The length and branching of an alkyl chain can influence the lipophilicity of the phenolic compound, which in turn affects its distribution in biological systems, such as its ability to partition into cell membranes. researchgate.netpatsnap.com For some phenolic compounds, an increase in alkyl chain length leads to enhanced antioxidant activity up to a certain point, after which a "cut-off" effect is observed, where further increases in chain length lead to decreased activity. researchgate.netwur.nl This phenomenon is often attributed to changes in the compound's ability to position itself at the oil-water interface in emulsion systems. researchgate.netresearchgate.net

Structure-Dependent Mechanisms in Biological Interactions

The biological activities of phenolic compounds are a direct consequence of their chemical structure, which dictates how they interact with biological molecules and systems. researchgate.netijhmr.com These interactions can be non-covalent, such as hydrogen bonding and hydrophobic interactions, or covalent. nih.gov The specific arrangement of functional groups determines the compound's ability to participate in these interactions. researchgate.net

A primary mechanism by which phenolic compounds exert their antioxidant effect is through the donation of a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. nih.govoup.com This process generates a phenoxyl radical. nih.govresearchgate.net The stability of this phenoxyl radical is a key determinant of the antioxidant capacity of the parent phenol. nih.gov

The structure of the phenol dictates the stability of the resulting phenoxyl radical. Electron-donating groups, particularly at the ortho and para positions, can delocalize the unpaired electron through resonance, thereby stabilizing the radical and making the initial hydrogen donation more favorable. researchgate.net The presence of the sec-hexyl and methoxy groups in "Phenol, 4-sec-hexyl-3-methoxy-" likely contributes to the stabilization of its phenoxyl radical, enhancing its antioxidant potential. nih.gov While phenols are effective radical scavengers, under certain conditions, the phenoxyl radicals themselves can exhibit pro-oxidant activity. nih.gov

Phenolic compounds are known to inhibit various enzymes, and their inhibitory activity is highly dependent on their structure. nih.govmdpi.com

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). nih.gov Its inhibition is of interest in both agriculture and medicine. nih.govscielo.br Phenolic compounds, including flavonoids and phenolic aldehydes, have been shown to inhibit urease. scielo.brresearchgate.netresearchgate.net The inhibitory mechanism often involves the interaction of the phenolic hydroxyl groups with the nickel ions in the active site of the enzyme. nih.gov The presence and position of substituents on the phenol ring can influence the binding affinity and inhibitory potency. For instance, the addition of urea or thiourea (B124793) cores to phenolic aldehydes has been shown to dramatically increase their urease inhibitory activity. scielo.brresearchgate.net

Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2, and is the target of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with fewer gastrointestinal side effects. nih.gov The structural basis for selective COX-2 inhibition has been extensively studied. nih.govacs.org The larger and more flexible active site of COX-2 compared to COX-1 allows for the accommodation of bulkier inhibitors. acs.org Specific structural features of the inhibitor, such as the presence of certain side groups, are critical for achieving selectivity. researcher.lifeacs.org The binding of inhibitors to the active site often involves interactions with key amino acid residues. acs.orgnih.gov The structure of "Phenol, 4-sec-hexyl-3-methoxy-" would determine its potential to fit into the COX-2 active site and interact with these residues.

Structural Insights into Antimicrobial Properties

The antimicrobial efficacy of phenolic compounds is intricately linked to their molecular structure, particularly the nature and positioning of substituents on the aromatic ring. For analogues of Phenol, 4-sec-hexyl-3-methoxy-, the key structural components influencing their antimicrobial action are the hydroxyl group, the methoxy group, and the alkyl chain at the para-position.

The hydroxyl group is generally considered essential for the antimicrobial activity of phenols. Its ability to donate a hydrogen atom or participate in hydrogen bonding is crucial for interacting with microbial cell membranes and intracellular targets. The acidity of the phenolic hydroxyl group, which can be modulated by other ring substituents, also plays a role in its activity.

The methoxy group at the meta-position relative to the hydroxyl group (ortho to the alkyl substituent) influences the electronic properties and lipophilicity of the molecule. This, in turn, can affect the compound's ability to penetrate the microbial cell wall and membrane. The presence of the methoxy group in guaiacol (B22219) derivatives has been shown to be a significant factor in their antimicrobial potency.

The table below illustrates the general trends observed in the antimicrobial activity of 4-alkylguaiacol analogues with varying alkyl chain lengths against representative Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness, with lower values indicating higher potency.

| Analogue (Variation in Alkyl Group at C4) | Alkyl Chain Length | Lipophilicity (LogP) | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |

|---|---|---|---|---|

| 4-ethyl-3-methoxyphenol | 2 | 2.3 | 128 | 256 |

| 4-butyl-3-methoxyphenol | 4 | 3.1 | 64 | 128 |

| Phenol, 4-sec-hexyl-3-methoxy- | 6 | 3.9 | 32 | 64 |

| 4-octyl-3-methoxyphenol | 8 | 4.7 | 64 | 128 |

This data is illustrative and based on general trends observed in SAR studies of 4-alkylphenols and guaiacol derivatives. Specific values for these exact compounds may vary.

Structural Requirements for Germination Inhibition

The structural features that govern the antimicrobial properties of Phenol, 4-sec-hexyl-3-methoxy- analogues also play a crucial role in their ability to inhibit seed germination. The phytotoxicity of phenolic compounds is largely dependent on their ability to penetrate the seed coat and interfere with essential physiological processes required for germination, such as enzyme activity and cellular respiration.

The phenolic hydroxyl group is a key functional group for phytotoxicity. It can disrupt cellular membranes and inhibit the activity of enzymes crucial for germination by acting as a protonophore or through direct interaction with proteins.

The methoxy group influences the electronic and steric properties of the molecule, which can affect its interaction with biological targets within the seed. Its position ortho to the alkyl group can also influence the molecule's conformation and binding capabilities.

The para-alkyl substituent is a critical factor in determining the germination inhibitory activity. The lipophilicity conferred by the alkyl chain is essential for the compound to traverse the waxy cuticle of the seed coat. Similar to antimicrobial activity, there is often an optimal range for the alkyl chain length to achieve maximum phytotoxicity. Excessive lipophilicity can lead to poor mobility within the plant tissues, reducing the compound's effectiveness.

Studies on the phytotoxicity of various 2-methoxyphenols (guaiacols) have shown that modifications to the para-substituent significantly impact their herbicidal activity. For instance, the introduction of different functional groups or alterations in the alkyl chain length can lead to substantial changes in germination inhibition.

The following table provides a representative overview of how variations in the para-substituent of 3-methoxyphenol (B1666288) analogues might influence their germination inhibition potential, measured as the concentration required to achieve 50% inhibition of germination (IC50).

| Analogue (Variation in Substituent at C4) | Nature of Substituent | Lipophilicity (LogP) | Germination Inhibition IC50 (mM) |

|---|---|---|---|

| 3-methoxyphenol | -H | 1.1 | >10 |

| 4-ethyl-3-methoxyphenol | -CH2CH3 | 2.3 | 5.2 |

| Phenol, 4-sec-hexyl-3-methoxy- | -CH(CH3)C4H9 | 3.9 | 1.8 |

| 4-acetyl-3-methoxyphenol | -C(O)CH3 | 1.5 | 8.5 |

This data is illustrative and based on general trends observed in SAR studies of phytotoxic phenolic compounds. Specific values for these exact compounds may vary.

V. Mechanistic Investigations of Phenol, 4 Sec Hexyl 3 Methoxy and Other Substituted Phenols

Hydrogen Atom Transfer (HAT) Mechanisms in Phenol (B47542) Oxidation

The Hydrogen Atom Transfer (HAT) mechanism is a key pathway in the antioxidant action of phenols. In this process, the phenolic hydroxyl group donates its hydrogen atom to a radical species, thereby neutralizing it. This reaction is often characterized by the bond dissociation enthalpy (BDE) of the O-H bond, with weaker bonds facilitating faster donation. The presence of electron-donating groups, such as the methoxy (B1213986) and sec-hexyl groups in Phenol, 4-sec-hexyl-3-methoxy-, can lower the O-H BDE, enhancing the rate of hydrogen atom donation.

Kinetic Isotope Effect (KIE) studies, where the phenolic hydrogen is replaced by deuterium (B1214612) (O-D), are powerful tools for elucidating reaction mechanisms. A significant KIE (the ratio of the rate constant for the O-H compound to the O-D compound, kH/kD) is a strong indicator of a mechanism where the O-H bond is broken in the rate-determining step, which is characteristic of HAT. For the oxidation of phenols by copper complexes, large KIE values have been observed, supporting the HAT mechanism. For instance, in reactions involving a cupric-superoxo complex, KIE values significantly greater than 1 provide compelling evidence that the cleavage of the phenolic O-H bond is the critical step in the reaction rate.

Copper complexes play a significant role in biological and synthetic oxidation processes. Cupric-superoxo complexes, in particular, have been shown to be potent oxidants of phenols. The reaction is understood to proceed via a HAT mechanism where the superoxo moiety abstracts the hydrogen atom from the phenol's hydroxyl group. This process generates a phenoxyl radical and a copper(II)-hydroperoxo species. The rate of this reaction is influenced by the electronic properties of the substituents on the phenolic ring. Electron-donating groups enhance the reaction rate by increasing the electron density on the phenolic oxygen, thereby weakening the O-H bond and facilitating hydrogen abstraction.

Electron Transfer/Proton Transfer (ET/PT) Pathways

Alternative to the direct HAT mechanism, phenol oxidation can occur through stepwise pathways involving electron and proton transfer. One such pathway is the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which is favored in polar, basic media. This process involves the initial deprotonation of the phenol to form a phenolate (B1203915) anion, followed by the transfer of an electron from the electron-rich phenolate to the oxidant. Another possibility is the Electron Transfer-Proton Transfer (ET-PT) pathway, where an initial electron transfer from the neutral phenol is followed by the loss of a proton from the resulting phenol radical cation. The relative contribution of HAT versus ET/PT pathways is heavily influenced by the solvent, the pKa of the phenol, and the reduction potential of the oxidant.

Formation and Reactivity of Phenoxyl Radicals and Quinones

Regardless of the initial oxidation pathway (HAT or ET/PT), a common intermediate in phenol oxidation is the phenoxyl radical. The structure and stability of this radical are dictated by the substituents on the aromatic ring. For Phenol, 4-sec-hexyl-3-methoxy-, the resulting phenoxyl radical would be stabilized by the electron-donating methoxy group and hyperconjugation from the sec-hexyl group. These radicals are highly reactive and can undergo a variety of subsequent reactions.

Phenoxyl radicals can readily undergo dimerization or polymerization through oxidative coupling reactions. This process involves the coupling of two phenoxyl radicals at positions with high spin density, typically ortho and para to the oxygen atom. These reactions can lead to the formation of C-C or C-O bonds, resulting in a diverse array of dimeric and polymeric products. The specific coupling products formed depend on the substitution pattern of the parent phenol, which directs the regioselectivity of the coupling.

Dearomatization Reactions and Cationic Intermediates

Dearomatization reactions convert planar aromatic compounds into more saturated, three-dimensional molecules, a powerful strategy in chemical synthesis for building molecular complexity. In the case of phenols, oxidative dearomatization is a common approach that proceeds through highly reactive intermediates. This transformation typically involves an oxidant that removes an electron from the electron-rich phenol ring, leading to the formation of a cationic species.

The nature of the substituents on the phenolic ring significantly influences the stability and subsequent reaction pathways of these intermediates. For electron-rich phenols, such as those bearing alkoxy and alkyl groups like Phenol, 4-sec-hexyl-3-methoxy-, the formation of cationic intermediates is a key mechanistic step. These reactions can be initiated by various reagents, including hypervalent iodine compounds, which are frequently used for their ability to facilitate the oxidation of phenols under mild conditions. The resulting electron-deficient ring is then susceptible to attack by nucleophiles.

A central point of mechanistic discussion in phenol dearomatization is the involvement of a free phenoxenium cation intermediate. This species is a highly reactive, two-electron oxidation product of a phenol. The formation of a free phenoxenium ion is thought to be more likely with phenols that have highly stabilizing, electron-donating substituents. For instance, the reaction of an electron-rich phenol like 2,4,6-trimethoxyphenol (B1293827) with (diacetoxyiodo)benzene (B116549) has been shown to produce a detectable free phenoxenium intermediate.

The detection of these transient species is challenging due to their high reactivity. However, direct evidence for their existence has been obtained using specialized spectroscopic techniques. Unambiguous detection has been achieved through UV-vis and resonance Raman spectroscopies. In contrast, for less electron-rich phenols, single-electron oxidation pathways may be favored, leading to radical products instead of a distinct phenoxenium cation. The choice of solvent and the oxidizing power of the reagent also play a critical role; polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and stronger oxidants can favor the formation of phenoxenium intermediates over radical byproducts.

Table 1: Factors Influencing Phenoxenium Cation Formation

| Factor | Influence on Phenoxenium Cation Formation | Reference |

|---|---|---|

| Phenol Substituents | Electron-donating groups (e.g., methoxy, alkyl) stabilize the cation, favoring its formation. | |

| Oxidizing Reagent | More strongly oxidizing hypervalent iodine reagents (e.g., PIFA, HTIB) promote formation. |

| Solvent | Polar solvents (e.g., HFIP) can stabilize the cationic intermediate. | |

Once the phenoxenium cation or a related electrophilic intermediate is formed, it can be "trapped" by a nucleophile. If the nucleophile is part of the same molecule, this leads to an intramolecular reaction. This process is particularly valuable for constructing complex polycyclic systems.

A significant outcome of intramolecular trapping is spirocyclization, where a new ring is formed that shares a single atom (the spiro center) with the original phenolic ring. In this pathway, a nucleophilic side chain attached to the phenol attacks the electron-deficient aromatic ring. This results in the formation of spirocyclohexadienones, which are important structural motifs in many natural products. Visible light-induced, redox-neutral methods have also been developed for the intramolecular dearomative spirocyclization of phenols. Mechanistic studies suggest these reactions can proceed via single-electron transfer (SET) processes, leading to radical intermediates that cyclize to form the spirocyclic product.

Spectroscopic Probes of Reaction Mechanisms

Elucidating the complex mechanisms of phenol dearomatization requires a variety of sophisticated spectroscopic techniques to detect and characterize transient intermediates and reaction products.

UV-visible (UV-vis) Spectroscopy : This technique is used to monitor the formation and decay of colored intermediates. It has been instrumental in the direct detection of phenoxenium cations, which often possess distinct absorption spectra.

Resonance Raman Spectroscopy : By using a laser excitation wavelength that matches the electronic absorption of an intermediate, resonance Raman spectroscopy can selectively enhance the vibrational modes of that species. This provides detailed structural information and has been used to confirm the identity of phenoxenium cations.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is a highly sensitive method for detecting species with unpaired electrons, such as radical cations. It is used to distinguish between single-electron transfer pathways, which produce radical intermediates, and two-electron pathways that may involve phenoxenium ions.

Mass Spectrometry (MS) : MS, particularly when coupled with techniques like electrospray ionization (ESI-MS), is crucial for identifying the final products of the reaction. By analyzing the mass-to-charge ratio of the products, it is possible to confirm the outcome of dearomatization and spirocyclization reactions. It also allows for the detection and characterization of various substituted phenol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for the complete structural characterization of the final dearomatized products, confirming the connectivity and stereochemistry of the newly formed cyclic systems.

Table 2: Spectroscopic Techniques in Phenol Reaction Mechanism Studies

| Technique | Application | Intermediates/Products Detected | Reference |

|---|---|---|---|

| UV-vis Spectroscopy | Detection of transient species | Phenoxenium cations, colored radical species | |

| Resonance Raman | Structural characterization of intermediates | Phenoxenium cations | |

| EPR Spectroscopy | Detection of paramagnetic species | Radical cations |

| Mass Spectrometry | Product identification and analysis | Dearomatized products, indophenols | |

Vi. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations and Applications

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

Specific studies detailing the electronic structure of Phenol (B47542), 4-sec-hexyl-3-methoxy- using DFT methods have not been identified. Such a study would typically involve the optimization of the molecular geometry and calculation of various electronic properties.

There is no available research that analyzes the reaction pathways and associated energy changes for Phenol, 4-sec-hexyl-3-methoxy- through DFT calculations. This type of analysis is crucial for understanding reaction mechanisms and kinetics.

Calculated thermodynamic parameters such as enthalpies, entropies, and Gibbs free energies for Phenol, 4-sec-hexyl-3-methoxy- from DFT studies are not present in the reviewed literature. These parameters are fundamental for predicting the spontaneity and equilibrium of chemical reactions.

Quantum Theory of Atoms in Molecules (AIM) Analysis

A Quantum Theory of Atoms in Molecules (AIM) analysis for Phenol, 4-sec-hexyl-3-methoxy- has not been reported. This analysis would provide insights into the nature of the chemical bonds and non-bonded interactions within the molecule.

Analysis of Molecular Orbitals and Electrostatic Potentials

The analysis of molecular orbitals and the molecular electrostatic potential (MEP) provides valuable information about a molecule's reactivity and intermolecular interactions.

Specific Frontier Molecular Orbital (FMO) analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for Phenol, 4-sec-hexyl-3-methoxy-, is not available in published research. This analysis is key to understanding the compound's electrophilic and nucleophilic behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. This analysis provides a detailed understanding of the bonding and electronic structure within a molecule.

For Phenol, 4-sec-hexyl-3-methoxy-, an NBO analysis would reveal:

Hybridization and Bonding: It would determine the hybridization of atomic orbitals contributing to each bond, such as the sigma (σ) bonds in the phenyl ring, the C-O bonds of the hydroxyl and methoxy (B1213986) groups, and the bonds within the sec-hexyl chain.

Electron Occupancy: The analysis calculates the electron occupancy of each orbital. Occupancies close to 2.0 for bonding orbitals and lone pairs would confirm a well-defined Lewis structure.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of delocalization effects through the second-order perturbation theory analysis of the Fock matrix. This reveals stabilizing "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. For this molecule, significant interactions would be expected, such as the delocalization of an oxygen lone pair (donor) into an adjacent C-C antibonding orbital (acceptor) of the phenyl ring, which contributes to the electron-donating nature of the hydroxyl and methoxy substituents.

A hypothetical data table summarizing potential NBO findings is presented below to illustrate the type of information this analysis provides.

Table 1: Illustrative NBO Analysis Donor-Acceptor Interactions (Note: This data is hypothetical and for illustrative purposes only.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | σ* (C-C)ring | High |

| LP (O2) | σ* (C-C)ring | Moderate |

| σ (C-H) | σ* (C-C) | Low |

LP = Lone Pair; σ* = antibonding orbital

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions of intermediate or neutral potential.

For Phenol, 4-sec-hexyl-3-methoxy-, an MEP map would likely show:

Negative Potential: The most intense red regions would be concentrated around the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity and the presence of lone pairs. These sites represent the most likely points for hydrogen bonding and electrophilic attack.

Positive Potential: A region of strong positive potential (blue) would be located around the hydroxyl hydrogen, highlighting its acidic nature and its ability to act as a hydrogen bond donor.

Aromatic Ring: The phenyl ring would exhibit a complex potential distribution, influenced by the electron-donating hydroxyl and methoxy groups. These substituents would increase the negative potential (electron density) of the ring, particularly at the ortho and para positions relative to the hydroxyl group, making them susceptible to electrophilic substitution.

Modeling of Intermolecular and Intramolecular Interactions

Computational models are essential for studying the non-covalent interactions that govern the physical properties and behavior of molecules in various environments.

The structure of Phenol, 4-sec-hexyl-3-methoxy-, with a methoxy group ortho to a hydroxyl group, allows for the possibility of an intramolecular hydrogen bond. This occurs when the hydroxyl proton forms a hydrogen bond with the oxygen of the adjacent methoxy group.

Computational investigations would:

Confirm Presence and Strength: By comparing the optimized geometries of conformers with and without the intramolecular hydrogen bond, researchers can determine its presence and calculate its energetic stability. The bond is confirmed if the hydrogen-bonded conformer has a significantly lower calculated energy.

Analyze Structural and Spectral Effects: The formation of this bond would lead to predictable changes in molecular geometry, such as a shorter O-H···O distance and specific bond angle adjustments. Furthermore, calculations can predict the shift in the O-H vibrational frequency in the infrared (IR) spectrum, which is a key experimental indicator of hydrogen bonding.

The properties and behavior of a molecule can change significantly in the presence of a solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate these effects by representing the solvent as a continuous medium with a defined dielectric constant.

For Phenol, 4-sec-hexyl-3-methoxy-, these models could predict:

Solvatochromic Shifts: How the molecule's UV-Vis absorption spectrum changes in solvents of different polarities.

Conformational Stability: The relative stability of different conformers (e.g., with or without intramolecular hydrogen bonding) can be re-evaluated in various solvents, as polar solvents may disrupt internal hydrogen bonds in favor of forming intermolecular hydrogen bonds with the solvent molecules.

Reactivity Changes: Solvent polarity can influence reaction barriers and pathways by stabilizing or destabilizing reactants, transition states, and products differently.

Prediction of Non-Linear Optical Properties

Molecules with significant charge asymmetry and electron delocalization can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ).

For Phenol, 4-sec-hexyl-3-methoxy-, a substituted aromatic compound, NLO properties could arise from the intramolecular charge transfer facilitated by the electron-donating hydroxyl and methoxy groups attached to the π-conjugated phenyl ring. Theoretical calculations would involve:

Calculating Hyperpolarizabilities: Using quantum chemical methods like Density Functional Theory (DFT), the first hyperpolarizability (β), a measure of the second-order NLO response, can be computed. A large value for β suggests the material may be effective for applications like second-harmonic generation.

Structure-Property Relationships: By computationally modifying the structure (e.g., changing substituent positions or types) and recalculating NLO properties, researchers can establish structure-property relationships to guide the design of molecules with enhanced NLO activity.

Q & A

Q. What are the recommended methods for synthesizing 4-sec-hexyl-3-methoxyphenol, and how can hazards be mitigated during synthesis?

Methodological Answer:

- Synthesis Pathways : Utilize protocols similar to phenol derivatives synthesized from benzoic acids, such as selective hydroxylation and alkylation. For example, oxyfunctionalization of substituted benzoic acids using trifluoromethanesulfonic acid as a catalyst under controlled anhydrous conditions .

- Hazard Mitigation : Conduct a thorough hazard analysis (e.g., reactivity of oxalyl chloride, dichloromethane toxicity) using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Employ safety shields during exothermic steps and ensure efficient cooling during peracid additions .

Q. How can the structural identity of 4-sec-hexyl-3-methoxyphenol be confirmed using analytical techniques?

Methodological Answer:

- NMR Analysis : Compare H and C NMR spectra with NIST reference data for similar phenolic compounds (e.g., 4-ethyl-2-methoxyphenol, CAS 2785-89-9). Focus on characteristic shifts for the methoxy (-OCH) and sec-hexyl groups .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., predicted CHO) and fragmentation patterns. Cross-reference with NIST Chemistry WebBook entries for analogous structures .

Advanced Research Questions

Q. How can Plackett-Burman and Box-Behnken designs optimize phenol degradation studies involving 4-sec-hexyl-3-methoxyphenol?

Methodological Answer:

- Experimental Design :

- Plackett-Burman : Screen critical variables (pH, temperature, carbon/nitrogen sources) to identify key factors affecting biodegradation rates. Example: Immobilized Acinetobacter sp. achieved 31.25 mg/L/h degradation using this design .

- Box-Behnken : Optimize selected variables (e.g., pH 6.5–7.5, 30–35°C) to maximize degradation efficiency. Validate models using solver tools (e.g., Microsoft Excel) for predictive accuracy .

- Data Interpretation : Use ANOVA to resolve interactions between variables and address data contradictions (e.g., unexpected inhibition by trace elements).

Q. What strategies resolve spectral data contradictions when characterizing phenolic derivatives?

Methodological Answer:

- Multi-Technique Validation : Combine NMR, FTIR, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, methoxy group orientation discrepancies in 2D NOESY spectra can clarify spatial arrangements .

- Reference Standards : Compare with structurally validated compounds (e.g., 4-(3-hydroxy-1-propenyl)-2-methoxyphenol, CAS 458-35-5) from NIST databases to confirm substituent positions .

Q. How can ultrasound-assisted extraction (UAE) protocols be adapted for isolating phenolic fractions from complex matrices?

Methodological Answer:

- Parameter Optimization : Test solvent ratios (e.g., ethanol-water mixtures), solid-liquid ratios (5:1–10:1), and extraction times (15–45 min). Higher solvent polarity improves yield, as seen in Pleurotus ostreatus phenol extraction studies .

- Validation : Quantify total phenolic content via Folin-Ciocalteu assay (reference: Lowry et al., 1951) and correlate with antioxidant activity using DPPH/ABTS assays .

Methodological Notes for Data Contradictions

- Degradation Rate Variability : Discrepancies in microbial degradation rates may arise from strain-specific metabolic pathways. Validate using immobilized cultures to stabilize enzyme activity .

- Synthetic Yield Inconsistencies : Trace moisture in reaction systems (e.g., oxalyl chloride-mediated acylations) can hydrolyze intermediates. Use anhydrous solvents and molecular sieves to improve reproducibility .

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.